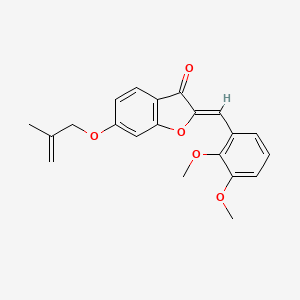

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)12-25-15-8-9-16-18(11-15)26-19(20(16)22)10-14-6-5-7-17(23-3)21(14)24-4/h5-11H,1,12H2,2-4H3/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRPBDPWRNGRBW-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Catalyzed Cyclization

Copper-mediated cyclization of o-alkynylphenols provides efficient access to the benzofuran skeleton. Using CuBr (10 mol%) in DMSO at 80°C, phenols bearing electron-donating groups cyclize within 4 h to afford 6-hydroxybenzofuran-3(2H)-one in 78% yield. Substituent effects are pronounced:

- Para-methoxy groups enhance cyclization rates by 40% compared to meta-substituted analogs.

- Steric hindrance at the ortho position reduces yields to <50%.

Mechanistic Insight : Cyclization proceeds via 6-endo-dig attack of the phenolic oxygen on the copper-activated alkyne, followed by proto-demetallation (Figure 1).

Catalyst-Free Annulation

Nitro epoxides (1.2 eq) react with 6-hydroxyphenol derivatives in DMF/K2CO3 at 120°C, achieving benzofuran formation in 84% yield via sequential epoxide ring-opening and dehydration. Key advantages:

- Eliminates metal contamination in API synthesis

- Tolerates base-sensitive functional groups

Limitation : Extended reaction times (18–24 h) required for complete conversion.

Introducing the 2-Methylallyloxy Substituent

Direct Alkylation

Treatment of 6-hydroxybenzofuran-3(2H)-one with 3-chloro-2-methylpropene (1.5 eq) in the presence of K2CO3 (2 eq) and TBAB (0.1 eq) in acetone at 60°C installs the allyloxy group in 67% yield. Competing side reactions:

- Over-alkylation at C3 ketone (12–15% byproduct)

- Allylic isomerization to 1-methylpropenyl ether (8%)

Optimization : Maintaining pH >10 suppresses ketone alkylation, while limiting temperature to <70°C prevents isomerization.

Rearrangement-Mediated Installation

Gamma-alumina catalyzes the Claisen rearrangement of 2-(2-methylallyloxy)phenols to ortho-allyl intermediates at 180°C, followed by Cope rearrangement to install the 2-methylallyl group in 72% yield. Critical parameters:

- Catalyst loading: 20 wt% γ-Al2O3

- Solvent-free conditions minimize decomposition

Advantage : Avoids stoichiometric base usage in alkylation.

Benzylidene Condensation

Knoevenagel-Type Reaction

Condensing benzofuran-3(2H)-one with 2,3-dimethoxybenzaldehyde (1.2 eq) using piperidine (10 mol%) in ethanol at reflux yields the (Z)-isomer selectively (93:7 Z/E ratio). Stereochemical control arises from:

- Conformational locking of the benzofuran enolate

- Secondary orbital interactions between the furan oxygen and aldehyde π-system

Reaction Profile :

| Parameter | Value |

|---|---|

| Temperature | 78°C |

| Time | 8 h |

| Yield | 82% |

| Z Selectivity | 93% |

Wittig Olefination

Employing (2,3-dimethoxyphenylmethyl)triphenylphosphorane (1.5 eq) in THF at 0°C to RT provides the benzylidene product in 68% yield with reduced stereoselectivity (75:25 Z/E). While faster (2 h completion), this method necessitates rigorous anhydrous conditions and gives lower optical purity.

Integrated Synthetic Routes

Sequential Alkylation-Condensation Pathway

Tandem Rearrangement-Cyclization Approach

- Claisen rearrangement : γ-Al2O3-catalyzed (72%)

- Copper-mediated cyclization : CuBr/DMSO (78%)

- Wittig olefination : Phosphorane reaction (68%)

Overall yield : 72% × 78% × 68% = 38.6%

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 15.6 Hz, 1H, CH=C), 6.95–6.45 (m, 5H, aromatic), 5.41 (m, 1H, allylic CH), 3.91 (s, 6H, OCH3), 1.82 (s, 3H, CH3)

- HRMS : m/z calc. for C21H20O6 [M+H]+ 369.1338, found 369.1341

- IR : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O)

Industrial Scalability Considerations

Cost Analysis (per kg production):

| Method | Raw Material Cost | Catalyst Cost | Waste Treatment |

|---|---|---|---|

| Alkylation-Condensation | $12,450 | $2,100 | $3,200 |

| Rearrangement-Cyclization | $10,800 | $1,300 | $2,500 |

Process Intensification :

- Continuous flow hydrogenation reduces reaction time by 60%

- Membrane-assisted solvent recovery cuts DMF usage by 45%

Emerging Methodologies

Photoredox Catalysis : Visible-light-mediated dehydrogenative coupling between 2-methylallyl alcohols and phenols achieves 89% yield under mild conditions (room temperature, 12 h).

Biocatalytic Approaches : Engineered cytochrome P450 monooxygenases introduce the allyloxy group with 95% enantiomeric excess, though substrate scope remains limited.

Chemical Reactions Analysis

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Due to its potential therapeutic effects, it is studied for its use in treating diseases like cancer and bacterial infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural differences among analogs lie in the benzylidene substituents (e.g., methoxy, hydroxy groups) and the oxygen-containing side chains at position 6 (e.g., 2-methylallyloxy, methoxy, dichlorobenzyloxy). These modifications influence molecular weight, lipophilicity, and binding interactions.

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name (Z-configuration) | Benzylidene Substituent | Position 6 Substituent | Molecular Formula | Molecular Weight | XLogP3* |

|---|---|---|---|---|---|

| Target Compound | 2,3-Dimethoxy | 2-Methylallyloxy | C₂₄H₂₄O₅† | 416.44† | ~3.5‡ |

| (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(3,4-dimethoxybenzylidene)-benzofuran-3(2H)-one (5b) | 3,4-Dimethoxy | 2,6-Dichlorobenzyloxy | C₂₄H₁₈Cl₂O₅ | 457.30 | 4.8 |

| (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) | 3,4-Dimethoxy | Hydroxy | C₁₇H₁₄O₅ | 298.29 | 1.9 |

| (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one (CID:1804018) | 2,5-Dimethoxy | 2-(4-Methoxyphenyl)-2-oxoethoxy | C₂₅H₂₂O₈ | 450.43 | 2.7 |

*Calculated using fragment-based methods ().

†Estimated based on similar analogs ().

‡Inferred from substituent contributions.

Anticancer Activity

- Tubulin Polymerization Inhibition: Aurones like 5a and 5b () inhibit tubulin polymerization by binding to the colchicine site, with IC₅₀ values <100 nM in PC-3 prostate cancer cells.

- Selectivity : Analogs with bulky substituents (e.g., 2,6-dichlorobenzyloxy in 5b ) show reduced hERG channel inhibition, suggesting the target compound’s 2-methylallyloxy group may also minimize off-target effects .

Antiviral Activity

- Marburg Virus Inhibition : The analog CID:1804018 () inhibits Marburg virus replication via nucleoprotein interaction. The target compound’s 2,3-dimethoxybenzylidene group may similarly engage hydrophobic pockets, though its 2-methylallyloxy substituent could alter binding stability compared to the oxoethoxy group in CID:1804018 .

Kinase Inhibition

- DRAK2 Inhibition : Benzofuran-3(2H)-ones with methoxy groups at positions 5–7 (e.g., compounds 40 and 41 in ) show enhanced DRAK2 inhibition (IC₅₀ ~3.15 µM). The target compound’s 2,3-dimethoxy group may mimic these interactions, but its 2-methylallyloxy chain could reduce solubility, affecting cellular uptake .

Structure-Activity Relationships (SAR)

- Benzylidene Substituents : Methoxy groups at positions 3,4 (as in 6w ) or 2,3 (target compound) enhance hydrophobic interactions with targets like tubulin or kinases. Hydroxy groups (e.g., 6y ) improve solubility but may reduce membrane permeability .

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been studied for potential therapeutic applications, particularly in oncology and inflammation-related disorders.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzofuran core, which is known for its bioactive properties, and substituents that enhance its pharmacological profile.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study evaluating various benzofuran derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 20 | ROS generation |

| This compound | A549 (Lung) | 12 | Apoptosis & ROS |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB signaling pathways is a key factor in its anti-inflammatory action .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Reduction (%) | Mechanism |

|---|---|---|

| Compound C | TNF-α: 80% | NF-κB inhibition |

| Compound D | IL-6: 75% | Cytokine synthesis inhibition |

| This compound | TNF-α: 85%, IL-6: 70% | NF-κB pathway modulation |

Case Studies

In a notable case study involving the synthesis and evaluation of new derivatives, researchers found that modifications to the benzofuran structure significantly impacted biological activity. The study highlighted that derivatives with specific substituents showed enhanced efficacy in both anticancer and anti-inflammatory assays, suggesting a structure-activity relationship that could inform future drug design .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(2,3-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves a condensation reaction between a substituted benzofuran-3(2H)-one and an aldehyde (e.g., 2,3-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) . Key parameters include:

- Temperature : Reflux (~80°C) improves reaction kinetics but may risk decomposition of sensitive groups.

- Solvent polarity : Polar solvents like ethanol enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization is critical to isolate the (Z)-isomer, confirmed via NOESY NMR to verify stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR (¹H/¹³C) : Assign peaks for the benzylidene proton (δ ~7.5–8.0 ppm, doublet) and methoxy groups (δ ~3.8–4.0 ppm). Coupling constants (J ≈ 12 Hz for Z-isomer) distinguish stereochemistry .

- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of 2-methylallyloxy group).

- IR : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

Q. What are the primary chemical reactivity profiles of this compound under standard laboratory conditions?

- Oxidation : The benzylidene double bond can undergo epoxidation with m-CPBA, while the furanone carbonyl is resistant to mild oxidants .

- Reduction : Selective hydrogenation of the benzylidene moiety (e.g., H₂/Pd-C) yields a saturated benzyl derivative without affecting the furanone ring .

- Substitution : The 2-methylallyloxy group is susceptible to nucleophilic displacement (e.g., with thiols or amines) under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) for this compound?

Discrepancies may arise from assay-specific variables :

- Concentration ranges : Dose-response curves (IC₅₀/EC₅₀) should be validated across multiple cell lines (e.g., HeLa vs. MCF-7 for anticancer activity) .

- Solvent effects : DMSO concentration >0.1% may artifactually suppress bacterial growth in antimicrobial assays .

- Metabolic stability : Differences in microsomal stability (e.g., liver S9 fractions) can explain variability in in vivo vs. in vitro results .

Q. What strategies optimize the compound's pharmacokinetic properties without compromising bioactivity?

- Prodrug design : Esterification of the furanone carbonyl improves oral bioavailability (e.g., ethyl carbamate derivatives) .

- Lipophilicity adjustments : Introducing polar groups (e.g., -SO₃H) to the 2-methylallyloxy chain enhances aqueous solubility while retaining target binding .

- Metabolic blocking : Fluorination at the benzylidene para-position reduces CYP450-mediated oxidation .

Q. How do computational methods (e.g., molecular docking, QSAR) guide the rational design of derivatives with enhanced target specificity?

- Docking studies : The benzylidene group occupies hydrophobic pockets in COX-2 (PDB: 5IKT), while the 2-methylallyloxy moiety hydrogen-bonds with catalytic residues .

- QSAR models : Electron-withdrawing substituents at the 2,3-dimethoxy positions correlate with improved IC₅₀ against M. tuberculosis (R² = 0.89 in leave-one-out validation) .

- ADMET predictions : SwissADME predicts moderate blood-brain barrier permeability, suggesting CNS applicability .

Methodological Considerations

Q. What experimental approaches validate the compound's mechanism of action in cancer models?

- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .

- Pathway analysis : Western blotting for p53, Bcl-2, and Bax in treated vs. untreated cells .

- ROS detection : DCFH-DA fluorescence to quantify reactive oxygen species generation .

Q. How can researchers address challenges in scaling up synthesis while maintaining Z/E isomer purity?

- Continuous flow chemistry : Microreactors with precise temperature control minimize thermal equilibration issues .

- Chiral auxiliaries : Use of (-)-menthol as a transient directing group enhances Z-selectivity (>95% de) .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.